2,2-DIMETHYL-1-[4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE
Overview
Description
2,2-DIMETHYL-1-[4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE is a complex organic compound that features an indole moiety, a piperidine ring, and a ketone functional group. The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules .
Preparation Methods
The synthesis of 2,2-DIMETHYL-1-[4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE typically involves multiple steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diamines.
Coupling Reactions: The indole and piperidine moieties are coupled using a carbonylation reaction, often facilitated by a palladium catalyst.
Chemical Reactions Analysis
2,2-DIMETHYL-1-[4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE undergoes various chemical reactions:
Scientific Research Applications
This compound has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-1-[4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Compared to other indole derivatives, 2,2-DIMETHYL-1-[4-(2-METHYL-2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]PROPAN-1-ONE is unique due to its specific structural features:
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(2-methyl-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14-13-16-7-5-6-8-17(16)22(14)18(23)15-9-11-21(12-10-15)19(24)20(2,3)4/h5-8,14-15H,9-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRVEAOFFSQOMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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